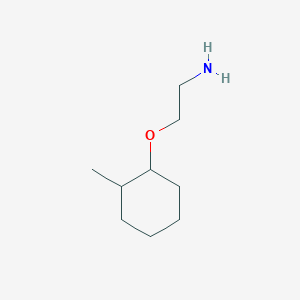

1-(2-Aminoethoxy)-2-methylcyclohexane

Description

Significance of Aminoether Functional Groups in Modern Organic Synthesis and Design

Aminoether functional groups, which contain both an amine and an ether linkage, are pivotal in various areas of organic chemistry. The nitrogen atom of the amine can act as a base or a nucleophile, while the oxygen atom of the ether can participate in hydrogen bonding and coordination chemistry. solubilityofthings.commasterorganicchemistry.comlibretexts.org This dual functionality makes aminoethers valuable as ligands in catalysis, where they can coordinate to metal centers and influence the stereochemical outcome of reactions. nih.govresearchgate.netmdpi.com The presence of both a Lewis basic nitrogen and a coordinating ether oxygen allows for the formation of stable chelate complexes with a variety of metals. Furthermore, the inherent polarity and hydrogen bonding capability of aminoethers can influence the solubility and other physical properties of a molecule. solubilityofthings.comyoutube.com

Overview of Substituted Cyclohexane (B81311) Derivatives in Academic Chemical Investigations

Substituted cyclohexane derivatives are fundamental building blocks in organic chemistry, prized for their conformational rigidity and stereochemical complexity. slideshare.net The chair conformation of the cyclohexane ring allows for substituents to occupy either axial or equatorial positions, leading to distinct stereoisomers with different stabilities and reactivities. pressbooks.pubmasterorganicchemistry.com The study of these derivatives has been crucial in developing our understanding of stereoelectronics and conformational analysis. wikipedia.org In disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) further adds to the stereochemical diversity. mvpsvktcollege.ac.inlibretexts.org This well-defined three-dimensional structure makes substituted cyclohexanes attractive scaffolds in medicinal chemistry and materials science, where precise spatial arrangement of functional groups is critical. azjm.orgresearchgate.netsemanticscholar.org

Research Rationale for Investigating 1-(2-Aminoethoxy)-2-methylcyclohexane within Advanced Chemical Methodologies

The investigation of 1-(2-Aminoethoxy)-2-methylcyclohexane within advanced chemical methodologies is driven by the potential for synergistic effects between its aminoether and substituted cyclohexane components. The chiral centers on the cyclohexane ring, coupled with the coordinating aminoether side chain, make this molecule a promising candidate for applications in asymmetric synthesis, potentially as a chiral ligand or auxiliary.

The specific arrangement of the methyl group and the aminoethoxy group on the cyclohexane ring (1,2-disubstitution) creates a defined stereochemical environment. This can be exploited in the design of catalysts where the cyclohexane backbone provides a rigid scaffold to control the spatial orientation of the coordinating aminoether group, thereby influencing the enantioselectivity of a catalyzed reaction.

Further research into this compound could involve its synthesis and characterization, followed by an exploration of its coordination chemistry with various transition metals. Subsequent studies would likely focus on the application of these metal complexes as catalysts in a range of organic transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The systematic variation of the stereochemistry of the cyclohexane ring would allow for a detailed investigation into the structure-activity relationships of these potential catalysts.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylcyclohexyl)oxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAVJUUVJFWPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 1 2 Aminoethoxy 2 Methylcyclohexane

Retrosynthetic Analysis of the Aminoethoxy and Methylcyclohexane Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, readily available starting materials. For 1-(2-aminoethoxy)-2-methylcyclohexane, two primary disconnection points are considered: the C-O bond of the ether and the C-N bond of the amine.

Disconnection of the C-O Ether Bond:

This disconnection leads to two key synthons: a 2-methylcyclohexanol derivative and a 2-aminoethanol equivalent. The corresponding synthetic equivalents would be 2-methylcyclohexanol and a reactive derivative of 2-aminoethanol, such as 2-haloethylamine or a protected version like N-(2-bromoethyl)phthalimide. This strategy suggests a convergent synthesis where the two main fragments are prepared separately and then coupled.

Disconnection of the C-N Amine Bond:

Alternatively, disconnecting the C-N bond suggests the formation of the amine as the final step. This approach involves an intermediate such as 1-(2-haloethoxy)-2-methylcyclohexane or 1-(2-oxoethoxy)-2-methylcyclohexane. These intermediates can then be converted to the final product through nucleophilic substitution with an amine source or by reductive amination, respectively.

Direct Synthesis Approaches to the Ether Linkage

The formation of the ether bond is a critical step in the synthesis of 1-(2-aminoethoxy)-2-methylcyclohexane. Two principal methods for achieving this are O-alkylation of 2-methylcyclohexanol and the ring-opening of an epoxide.

Alkylation Reactions for O-Alkylation of Cyclohexanols

The Williamson ether synthesis is a classic and widely used method for forming ethers. nih.govresearchgate.net This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an S_N2 reaction. nih.gov

In the context of synthesizing 1-(2-aminoethoxy)-2-methylcyclohexane, 2-methylcyclohexanol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2-methylcyclohexoxide. This alkoxide is then reacted with a suitable electrophile containing a masked or protected amino group. A common choice is an N-protected 2-haloethylamine, for example, N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protecting group for the amine, preventing it from undergoing side reactions, and can be readily removed in a subsequent step. nih.gov

The choice of reactants is crucial for the success of the Williamson ether synthesis. Primary alkyl halides are preferred as they are most susceptible to S_N2 attack. masterorganicchemistry.com The use of a secondary alcohol like 2-methylcyclohexanol is feasible, but steric hindrance can influence the reaction rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Methylcyclohexanol | N-(2-bromoethyl)phthalimide | NaH | DMF | N-(2-(2-Methylcyclohexyloxy)ethyl)phthalimide |

| 2-Methylcyclohexanol | 2-Chloroethanol | NaH | THF | 2-(2-Methylcyclohexyloxy)ethanol |

This table presents plausible reaction components for the synthesis of precursors to 1-(2-Aminoethoxy)-2-methylcyclohexane via the Williamson ether synthesis, based on general principles of the reaction.

Ring-Opening Reactions Involving Ethylene Oxide or Equivalents

An alternative strategy for forming the ether linkage involves the ring-opening of an epoxide, such as ethylene oxide, by the 2-methylcyclohexoxide nucleophile. This reaction is typically carried out under basic or acidic conditions. In a base-catalyzed ring-opening, the alkoxide of 2-methylcyclohexanol attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of a 2-(2-hydroxyethoxy)-2-methylcyclohexane intermediate.

This approach offers the advantage of introducing a two-carbon chain with a terminal hydroxyl group in a single step. The resulting alcohol can then be further functionalized to introduce the amino group. The regioselectivity of the ring-opening is not a concern with a symmetrical epoxide like ethylene oxide.

Introduction of the Amino Group

Once the ether linkage is established, the final key transformation is the introduction of the primary amino group. Several reliable methods are available for this purpose.

Amination Strategies (e.g., Gabriel synthesis, reductive amination)

Gabriel Synthesis:

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often encountered in direct amination with ammonia. nih.gov This method utilizes phthalimide as an ammonia surrogate. nih.gov In the synthesis of the target molecule, an intermediate such as 1-(2-bromoethoxy)-2-methylcyclohexane would be reacted with potassium phthalimide. nih.gov The resulting N-alkylated phthalimide is then cleaved, typically by treatment with hydrazine (the Ing-Manske procedure), to release the desired primary amine. pearson.comrsc.org

| Substrate | Reagent 1 | Reagent 2 | Product |

| 1-(2-Bromoethoxy)-2-methylcyclohexane | Potassium Phthalimide | Hydrazine | 1-(2-Aminoethoxy)-2-methylcyclohexane |

This table illustrates the application of the Gabriel synthesis for the preparation of the target compound.

Reductive Amination:

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgorgsyn.org This process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of 1-(2-aminoethoxy)-2-methylcyclohexane, a precursor aldehyde, (2-(2-methylcyclohexyloxy))acetaldehyde, would be required. This aldehyde can be prepared by the oxidation of the corresponding primary alcohol, 2-(2-methylcyclohexyloxy)ethanol.

The reductive amination of the aldehyde with ammonia can be carried out using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). organic-chemistry.org More recently, catalytic methods using molecular hydrogen in the presence of a metal catalyst have been developed. organic-chemistry.org

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product |

| (2-(2-Methylcyclohexyloxy))acetaldehyde | Ammonia | NaBH3CN | 1-(2-Aminoethoxy)-2-methylcyclohexane |

| (2-(2-Methylcyclohexyloxy))acetaldehyde | Ammonia | H2 / Co catalyst | 1-(2-Aminoethoxy)-2-methylcyclohexane |

This table outlines the key components for the synthesis of the target compound via reductive amination.

Conversion of Nitro or Nitrile Precursors to Amino Functions

An alternative to direct amination strategies involves the introduction of a nitrogen-containing functional group that can be subsequently reduced to an amine.

Reduction of a Nitrile Precursor:

The etherification of 2-methylcyclohexanol with a haloacetonitrile, such as bromoacetonitrile, would yield the nitrile precursor, (2-(2-methylcyclohexyloxy))acetonitrile. The cyano group can then be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This method provides a reliable two-step route to the final product from the alcohol.

Reduction of a Nitro Precursor:

Similarly, a nitro group can serve as a precursor to the amine. The synthesis would involve the alkylation of 2-methylcyclohexanol with a 2-halo-1-nitroethane derivative. The resulting nitro compound, 1-(2-nitroethoxy)-2-methylcyclohexane, can then be reduced to the primary amine. A variety of reducing conditions can be employed for this transformation, including catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or chemical reduction (e.g., with tin and hydrochloric acid).

| Precursor | Reducing Agent/Catalyst | Product |

| (2-(2-Methylcyclohexyloxy))acetonitrile | LiAlH4 | 1-(2-Aminoethoxy)-2-methylcyclohexane |

| 1-(2-Nitroethoxy)-2-methylcyclohexane | H2 / Pd/C | 1-(2-Aminoethoxy)-2-methylcyclohexane |

This table summarizes the reduction of nitrile and nitro precursors to the target amine.

Stereocontrolled Synthesis Pathways

The control of stereochemistry is paramount in the synthesis of 1-(2-aminoethoxy)-2-methylcyclohexane, which possesses two stereocenters on the cyclohexane (B81311) ring, leading to four possible stereoisomers. The spatial arrangement of the methyl group and the aminoethoxy substituent significantly influences the molecule's biological activity and physical properties. Therefore, stereocontrolled synthetic methods are essential for the preparation of isomerically pure samples.

Diastereoselective strategies aim to control the relative stereochemistry of the two stereocenters on the cyclohexane ring. A common approach involves the diastereoselective reduction of a 2-methylcyclohexanone precursor. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other. For instance, the use of bulky reducing agents can lead to preferential attack from the less sterically hindered face of the ketone, resulting in a high diastereomeric excess (d.e.).

Another powerful method for establishing the 2-methylcyclohexane core with high diastereoselectivity is through a cascade Michael addition-cyclization reaction. beilstein-journals.orgnih.gov This strategy often involves the reaction of a Michael donor with a suitable acceptor, leading to the formation of a highly functionalized cyclohexanone with excellent control over the relative stereochemistry. beilstein-journals.orgnih.gov While not directly applied to the target molecule, the principles of these reactions are applicable. For example, a hypothetical diastereoselective synthesis could start from a substituted cyclohexenone, where a conjugate addition of a methyl group followed by the introduction of a precursor to the aminoethoxy group can be controlled to yield the desired cis or trans diastereomer.

The following table illustrates hypothetical data from a diastereoselective reduction of 2-methylcyclohexanone, demonstrating the influence of the reducing agent on the diastereomeric ratio of the resulting 2-methylcyclohexanol, a key intermediate.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | NaBH4 | Methanol | 0 | 75:25 |

| 2 | L-Selectride® | THF | -78 | 5:95 |

| 3 | K-Selectride® | THF | -78 | 2:98 |

To achieve absolute stereocontrol and obtain a single enantiomer of 1-(2-aminoethoxy)-2-methylcyclohexane, enantioselective methods are employed. These strategies often utilize either chiral auxiliaries or chiral catalysts to induce asymmetry in the reaction.

Chiral Auxiliaries:

A well-established method involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comsigmaaldrich.com For the synthesis of the 2-methylcyclohexane core, a chiral auxiliary, such as a derivative of (S)-proline or an Evans oxazolidinone, could be appended to a cyclohexenone precursor. The chiral auxiliary then shields one face of the molecule, forcing the incoming reagent, for instance, a methyl group via conjugate addition, to attack from the opposite face, thereby creating a new stereocenter with high enantioselectivity. nih.gov After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

A hypothetical reaction sequence could involve the following steps:

Attachment of a chiral auxiliary (e.g., an Evans auxiliary) to a cyclohexene carboxylic acid derivative.

Diastereoselective conjugate addition of a methyl group.

Removal of the chiral auxiliary to yield an enantiomerically enriched 2-methylcyclohexane derivative.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. nih.gov Chiral amines, such as those derived from quinine, can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones, leading to the formation of functionalized cyclohexanes with high enantiomeric excess (ee). nih.gov This approach avoids the need for the attachment and removal of a chiral auxiliary. A potential organocatalytic route to an enantiomerically enriched 2-methylcyclohexanone precursor could involve the reaction of a dicarbonyl compound with an α,β-unsaturated ketone in the presence of a chiral organocatalyst.

The table below presents hypothetical results for an enantioselective conjugate addition to cyclohexenone, showcasing the effectiveness of different chiral catalysts.

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cu(OTf)2 | (R)-BINAP | Toluene | 0 | 92 | 95 |

| 2 | Rh(acac)(CO)2 | (S)-Josiphos | Dioxane | 25 | 88 | 98 |

| 3 | Chiral Amine | - | CH2Cl2 | -20 | 95 | 99 |

Optimization of Reaction Conditions and Yields in Multi-step Sequences

For a hypothetical multi-step synthesis of 1-(2-aminoethoxy)-2-methylcyclohexane, key parameters for optimization at each stage would include:

Stereocontrolled formation of the 2-methylcyclohexanol intermediate: Optimization of catalyst loading, temperature, reaction time, and solvent to maximize both yield and stereoselectivity (d.e. and e.e.).

Introduction of the aminoethoxy side chain: This step, likely proceeding via a Williamson ether synthesis or a related nucleophilic substitution, would require optimization of the base, solvent, temperature, and stoichiometry of the reagents to maximize the yield and avoid side reactions.

Functional group interconversions: Any necessary protecting group manipulations or conversions of functional groups would need to be optimized for high efficiency.

The use of automated flow chemistry platforms can significantly accelerate the optimization process. nih.gov These systems allow for the rapid screening of a wide range of reaction conditions and provide real-time data on reaction performance, enabling the identification of optimal conditions in a fraction of the time required for traditional batch optimization. whiterose.ac.uk

| Experiment | Step 1: Catalyst Loading (mol%) | Step 1: Temperature (°C) | Step 2: Base Equivalence | Step 2: Temperature (°C) | Overall Yield (%) |

| 1 | 1 | 0 | 1.1 | 60 | 65 |

| 2 | 0.5 | -20 | 1.5 | 80 | 78 |

| 3 | 0.1 | 0 | 1.2 | 70 | 85 |

Stereochemical Investigations and Conformational Analysis of 1 2 Aminoethoxy 2 Methylcyclohexane

Elucidation of Relative Stereochemistry (cis/trans Isomerism)

The relative stereochemistry of 1-(2-Aminoethoxy)-2-methylcyclohexane is defined by the spatial orientation of the 2-aminoethoxy and methyl groups relative to the plane of the cyclohexane (B81311) ring. This gives rise to cis-trans isomerism, a form of diastereomerism. slideshare.netmvpsvktcollege.ac.in

Cis Isomer: In the cis isomer, both the 2-aminoethoxy and the methyl substituents are on the same side of the cyclohexane ring. This means they both either point "up" or both point "down" relative to the general plane of the ring. libretexts.org

Trans Isomer: In the trans isomer, the 2-aminoethoxy and the methyl substituents are on opposite sides of the ring. One group will be oriented "up" while the other is "down". libretexts.org

Analysis of Absolute Stereochemistry for Chiral Centers

1-(2-Aminoethoxy)-2-methylcyclohexane possesses two chiral centers, at the C1 and C2 positions of the cyclohexane ring, where the 2-aminoethoxy and methyl groups are attached, respectively. The presence of these stereogenic centers means the molecule can exist as enantiomers. The absolute configuration of each chiral center is designated as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog priority rules. pdx.edu

To determine the absolute configuration, the four groups attached to each chiral carbon are ranked by atomic number. For C1, the groups would be the oxygen of the aminoethoxy group, the C2 of the ring, the C6 of the ring, and the implicit hydrogen atom. For C2, the groups are the C1 of the ring, the methyl group, the C3 of the ring, and the implicit hydrogen atom. By orienting the molecule so that the lowest priority group (typically hydrogen) is pointing away from the viewer, the sequence of the remaining three groups of decreasing priority is traced. A clockwise direction corresponds to an R configuration, while a counter-clockwise direction indicates an S configuration. pdx.edu

Given the two chiral centers, four possible stereoisomers can exist:

(1R, 2R)-1-(2-Aminoethoxy)-2-methylcyclohexane

(1S, 2S)-1-(2-Aminoethoxy)-2-methylcyclohexane

(1R, 2S)-1-(2-Aminoethoxy)-2-methylcyclohexane

(1S, 2R)-1-(2-Aminoethoxy)-2-methylcyclohexane

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Conformational Preferences of the Cyclohexane Ring with Aminoethoxy and Methyl Substituents

The cyclohexane ring is not planar and predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle and torsional strain. slideshare.netmvpsvktcollege.ac.in In a chair conformation, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). slideshare.net Due to steric hindrance, substituents generally prefer the more spacious equatorial position. libretexts.org This steric strain arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com

For 1-(2-Aminoethoxy)-2-methylcyclohexane, the conformational equilibrium will be dictated by the steric demands of both the methyl and the 2-aminoethoxy groups. The 2-aminoethoxy group is significantly bulkier than the methyl group.

Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is expected to be significantly more stable, as it avoids the substantial steric strain of 1,3-diaxial interactions. libretexts.orglibretexts.org Therefore, the trans isomer will predominantly exist in the diequatorial conformation.

Cis Isomer: The cis isomer will have one substituent in an axial position and the other in an equatorial position in any given chair conformation. Through a process called ring flip, the axial group becomes equatorial and the equatorial group becomes axial. youtube.com The two resulting conformers are not energetically equivalent. The conformer where the larger 2-aminoethoxy group occupies the equatorial position and the smaller methyl group is in the axial position will be more stable and thus more populated at equilibrium. libretexts.orglibretexts.org

| Isomer | More Stable Conformer | Less Stable Conformer | Reason for Preference |

|---|---|---|---|

| trans-1-(2-Aminoethoxy)-2-methylcyclohexane | Diequatorial (Aminoethoxy and Methyl both equatorial) | Diaxial (Aminoethoxy and Methyl both axial) | Minimization of 1,3-diaxial steric strain. libretexts.orglibretexts.org |

| cis-1-(2-Aminoethoxy)-2-methylcyclohexane | Equatorial Aminoethoxy, Axial Methyl | Axial Aminoethoxy, Equatorial Methyl | The bulkier aminoethoxy group has a stronger preference for the equatorial position to avoid greater steric strain. libretexts.orglibretexts.org |

Dynamic Stereochemistry and Inversion Barriers

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a ring flip or chair-chair interconversion. youtube.com During this process, axial bonds become equatorial and vice versa. The energy barrier for this inversion in unsubstituted cyclohexane is relatively low. For substituted cyclohexanes, the height of this energy barrier can be influenced by the nature of the substituents. scribd.com

The rate of inversion for the stereoisomers of 1-(2-Aminoethoxy)-2-methylcyclohexane would be rapid at room temperature. However, the two chair conformers of the cis isomer, and the two chair conformers of the trans isomer, will be present in unequal amounts due to their different energies. The equilibrium will heavily favor the more stable conformer in each case. At very low temperatures, it might be possible to slow down this interconversion to the point where the individual conformers could be observed spectroscopically, for instance, by NMR. acs.org

Separation and Characterization of Stereoisomers

The different stereoisomers of 1-(2-Aminoethoxy)-2-methylcyclohexane (the cis and trans diastereomers, and their respective enantiomers) will have distinct physical properties, which allows for their separation.

Separation of Diastereomers: The cis and trans isomers are diastereomers and thus have different boiling points, melting points, and solubilities. They can be separated using standard laboratory techniques such as fractional distillation or chromatography (e.g., gas chromatography or column chromatography).

Separation of Enantiomers (Resolution): The enantiomeric pairs, such as (1R, 2R) and (1S, 2S), have identical physical properties except for their interaction with plane-polarized light. Separating them, a process called resolution, requires a chiral environment. This can be achieved by:

Chiral Chromatography: Using a stationary phase that is itself chiral. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (a pure enantiomer of another compound) to form a pair of diastereomeric salts. These salts can then be separated by crystallization, and the original enantiomers can be recovered.

Characterization of the separated stereoisomers would typically involve a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure and relative stereochemistry of the isomers. The coupling constants between protons on the cyclohexane ring can provide information about their dihedral angles, which can help to distinguish between axial and equatorial substituents and thus differentiate between cis and trans isomers. acs.orgacs.org

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Polarimetry: This technique is used to distinguish between enantiomers. A solution of a pure enantiomer will rotate the plane of plane-polarized light, while a racemic mixture will not.

| Technique | Purpose | Application to 1-(2-Aminoethoxy)-2-methylcyclohexane |

|---|---|---|

| Fractional Distillation / Chromatography | Separation of Diastereomers | Separates cis and trans isomers based on different physical properties. |

| Chiral Chromatography / Diastereomeric Salt Formation | Separation of Enantiomers (Resolution) | Separates the (1R, 2R) from the (1S, 2S) isomer, and the (1R, 2S) from the (1S, 2R) isomer. |

| NMR Spectroscopy | Structure Elucidation and Stereochemistry Determination | Distinguishes between cis and trans isomers through analysis of coupling constants and chemical shifts. acs.orgacs.org |

| Polarimetry | Determination of Optical Activity | Identifies and quantifies the enantiomeric purity of the separated isomers. |

Advanced Reaction Studies and Derivatization of 1 2 Aminoethoxy 2 Methylcyclohexane

Reactivity of the Primary Amino Group

The primary amino group is a key site for nucleophilic reactions, enabling the formation of various nitrogen-containing functional groups and coordination complexes.

The primary amine of 1-(2-Aminoethoxy)-2-methylcyclohexane readily undergoes acylation and sulfonylation reactions with appropriate electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

These reactions lead to the formation of stable amide and sulfonamide linkages, respectively. The specific reagents used can introduce a wide variety of functional moieties, thereby modifying the chemical properties of the parent molecule.

Table 1: Representative Acylation and Sulfonylation Reactions

| Electrophilic Reagent | Reagent Class | Product Functional Group |

|---|---|---|

| Acetyl chloride | Acyl Halide | Acetamide |

| Benzoyl chloride | Acyl Halide | Benzamide |

| Acetic anhydride | Acid Anhydride | Acetamide |

| p-Toluenesulfonyl chloride | Sulfonyl Halide | Tosylsulfonamide |

| Methanesulfonyl chloride | Sulfonyl Halide | Mesylsulfonamide |

The nitrogen atom can be further functionalized through alkylation to form secondary and tertiary amines. Direct alkylation with alkyl halides can be employed, though it may sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts.

A more controlled and widely used method is reductive amination (also known as reductive alkylation). rsc.orgyoutube.com This process involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. youtube.com This method offers high yields and selectivity for mono- or dialkylation by controlling the stoichiometry of the carbonyl compound. rsc.org An alternative approach involves using carboxylic acids or esters as the alkylating agents in the presence of a suitable reducing agent like a DIBAL-H-amine complex. rsc.orgrsc.org

Table 2: Reductive Alkylation Pathways

| Carbonyl Compound | Intermediate | Product Amine Class |

|---|---|---|

| Formaldehyde | Iminium ion | Secondary (N-methyl) |

| Acetaldehyde | Imine | Secondary (N-ethyl) |

| Acetone | Imine | Secondary (N-isopropyl) |

| Excess Formaldehyde | Iminium ion | Tertiary (N,N-dimethyl) |

The presence of both a nitrogen atom (from the amino group) and an oxygen atom (from the ether linkage) allows 1-(2-Aminoethoxy)-2-methylcyclohexane to function as a bidentate chelating ligand. It can coordinate with a variety of transition metal ions to form stable metal complexes. scispace.comuci.edu The formation of a five- or six-membered chelate ring is sterically and electronically favorable.

The coordination chemistry of this ligand is influenced by the nature of the metal ion, its oxidation state, and the reaction conditions. nih.gov The resulting complexes can exhibit diverse geometries, such as octahedral or square planar, depending on the coordination number of the metal. uci.edu The study of these complexes is relevant in areas such as catalysis and materials science. For instance, related diamine ligands derived from 1,2-diaminocyclohexane are known to form highly stable complexes with various metals. researchgate.netresearchgate.net

Transformations Involving the Ether Linkage (e.g., cleavage under specific conditions)

Ethers are generally characterized by their chemical stability and resistance to many reagents. longdom.org However, the ether linkage in 1-(2-Aminoethoxy)-2-methylcyclohexane can be cleaved under specific, typically harsh, conditions. The most common method for ether cleavage is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). longdom.orgmasterorganicchemistry.com

The reaction mechanism depends on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For the C-O bond involving the primary carbon of the ethoxy group, cleavage likely proceeds via an SN2 mechanism, where a halide ion attacks the less sterically hindered carbon atom. longdom.orglongdom.org Cleavage of the C-O bond at the tertiary carbon of the cyclohexane (B81311) ring would be expected to occur through an SN1 mechanism if a stable carbocation can be formed. longdom.orgwikipedia.org Ethers can also be cleaved by some strongly basic reagents, such as organolithium compounds, although this is less common for acyclic ethers. longdom.orgwikipedia.org

Modifications of the Cyclohexane Ring (e.g., functionalization, ring expansion/contraction)

The cyclohexane ring, while generally unreactive, can be functionalized through modern synthetic methods. researchgate.net Catalyst-controlled C–H functionalization allows for the direct introduction of new functional groups at specific positions on the ring, a process that can be guided by the existing substituents. researchgate.netresearchgate.net The stereochemical outcome of such reactions is heavily influenced by the conformational preferences of the substituted cyclohexane ring. wikipedia.orglibretexts.org

The 2-methyl and 1-(2-aminoethoxy) groups will preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org This conformational bias will dictate the accessibility of different C-H bonds and thus the regioselectivity of functionalization reactions.

More advanced transformations, such as ring expansion (e.g., via Tiffeneau-Demjanov rearrangement) or ring contraction (e.g., via Favorskii rearrangement of a corresponding α-haloketone derivative), represent potential but synthetically challenging pathways for modifying the core carbocyclic structure. beilstein-journals.org These methods could lead to the formation of cycloheptane (B1346806) or cyclopentane (B165970) analogs, respectively.

Synthesis of Analogs with Varied Substituents or Ring Sizes

The synthesis of analogs of 1-(2-Aminoethoxy)-2-methylcyclohexane can be achieved by modifying the synthetic route to the parent compound. This allows for systematic variation of the substituents on the cyclohexane ring, the length or nature of the aminoethoxy side chain, or the size of the carbocyclic ring itself.

Strategies for Analog Synthesis:

Varying Cyclohexane Substituents: Starting with different substituted cyclohexanones (e.g., 3-methylcyclohexanone, 4-methylcyclohexanone) would lead to isomers with different substitution patterns on the ring.

Modifying the Amino-Ether Chain: Employing different amino alcohols in the initial synthetic steps (e.g., 3-aminopropanol) would alter the length of the linker between the amine and the ether oxygen.

Changing Ring Size: The use of other cyclic ketones, such as cyclopentanone (B42830) or cycloheptanone, as starting materials would result in analogs with five- or seven-membered rings.

Introducing Additional Functionality: Analogs can be synthesized from starting materials that already contain additional functional groups, which may need to be protected during the synthesis. nih.gov For example, using silacyclohexane (B14727737) derivatives could introduce silicon into the ring structure. nih.gov

These synthetic explorations would provide a library of related compounds, allowing for the systematic study of structure-activity relationships in various chemical and biological contexts.

Spectroscopic and Computational Characterization Methodologies for 1 2 Aminoethoxy 2 Methylcyclohexane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 1-(2-Aminoethoxy)-2-methylcyclohexane can be achieved.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments and their neighboring protons. The structure of 1-(2-Aminoethoxy)-2-methylcyclohexane suggests several unique proton signals. The presence of a chiral center at both C1 and C2 of the cyclohexane (B81311) ring would render the protons on the ethoxy group and the cyclohexane ring diastereotopic, leading to more complex spectra than a simple analysis might suggest.

The protons on the carbon adjacent to the ether oxygen (C1-H and -O-CH₂-) are expected to be deshielded and appear at a lower field (higher ppm value) due to the electronegativity of the oxygen atom. openstax.orgpdx.edu Similarly, the protons on the carbon adjacent to the nitrogen atom (-CH₂-NH₂) will also experience a downfield shift. chemistrysteps.com The protons of the methyl group, being on a saturated carbon, will resonate at a higher field (lower ppm value). openstax.org The numerous protons on the cyclohexane ring will likely appear as a series of overlapping multiplets in the typical alkane region. chemistrysteps.com

Predicted ¹H NMR Chemical Shifts for 1-(2-Aminoethoxy)-2-methylcyclohexane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| Cyclohexane Ring Protons (-CH₂-, -CH-) | 1.0 - 2.0 | Multiplet | 9H |

| Methyl Protons (-CH₃) | 0.8 - 1.2 | Doublet | 3H |

| -CH₂-N | 2.7 - 3.2 | Triplet | 2H |

| -O-CH₂- | 3.4 - 3.8 | Triplet | 2H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insight into their chemical environment. libretexts.org In 1-(2-Aminoethoxy)-2-methylcyclohexane, nine distinct carbon signals are expected.

The carbons bonded to the electronegative oxygen and nitrogen atoms will be the most deshielded, appearing at the lowest field. oregonstate.edulibretexts.org Specifically, the C1 carbon of the cyclohexane ring and the two carbons of the ethoxy group will have the largest chemical shifts. The remaining cyclohexane carbons and the methyl carbon will appear at higher fields, in the typical range for sp³-hybridized carbons. docbrown.info

Predicted ¹³C NMR Chemical Shifts for 1-(2-Aminoethoxy)-2-methylcyclohexane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbon (-CH₃) | 15 - 25 |

| Cyclohexane Ring Carbons (C3, C4, C5) | 20 - 35 |

| Cyclohexane Ring Carbon (C6) | 30 - 40 |

| Cyclohexane Ring Carbon (C2) | 30 - 40 |

| -CH₂-N | 40 - 50 |

| -O-CH₂- | 65 - 75 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. libretexts.org For 1-(2-Aminoethoxy)-2-methylcyclohexane, COSY would show correlations between the C1 proton and its neighbors on C2 and C6 of the cyclohexane ring. It would also confirm the connectivity within the aminoethoxy group by showing a correlation between the -O-CH₂- and -CH₂-N protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). libretexts.orglibretexts.org This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

A correlation from the C1 proton of the cyclohexane ring to the -O-CH₂- carbon of the ethoxy group, confirming the ether linkage.

Correlations from the methyl protons to the C1 and C2 carbons of the cyclohexane ring.

A correlation from the -O-CH₂- protons to the C1 carbon of the cyclohexane ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying polar bonds. The key functional groups in 1-(2-Aminoethoxy)-2-methylcyclohexane that would produce characteristic IR absorptions are the N-H bonds of the primary amine, the C-O bond of the ether, and the various C-H bonds. youtube.com

N-H Stretch: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching. libretexts.orgwpmucdn.com

C-H Stretch: The sp³ C-H stretching vibrations from the cyclohexane ring, methyl group, and ethoxy group will appear as strong, sharp peaks just below 3000 cm⁻¹. masterorganicchemistry.com

N-H Bend: A bending vibration (scissoring) for the primary amine is expected in the range of 1590-1650 cm⁻¹. wpmucdn.com

C-O Stretch: A strong, characteristic absorption for the C-O-C ether linkage is expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹. libretexts.org

Predicted IR Absorption Frequencies for 1-(2-Aminoethoxy)-2-methylcyclohexane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C(sp³)-H Stretch | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. For 1-(2-Aminoethoxy)-2-methylcyclohexane, Raman spectroscopy would be effective for observing the vibrations of the carbon skeleton.

The C-C stretching and CH₂ twisting and rocking modes of the cyclohexane ring would be prominent in the Raman spectrum. stackexchange.com The symmetric C-H stretching vibrations would also produce strong Raman signals. acs.org While the N-H and C-O stretches are also Raman active, they are often weaker than in the IR spectrum. Cyclohexane and its derivatives are well-studied by Raman spectroscopy and serve as reference materials. starna.comresearchgate.net

Predicted Raman Shifts for 1-(2-Aminoethoxy)-2-methylcyclohexane

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C(sp³)-H Stretch | 2850 - 3000 | Strong |

| CH₂ Bend/Scissor | 1440 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 1-(2-Aminoethoxy)-2-methylcyclohexane, the molecular ion peak (M+) would confirm its molecular weight. The fragmentation of the molecular ion is predictable based on the functional groups present and the stability of the resulting carbocations and radicals.

The primary fragmentation pathways would likely involve the cleavage of the ether bond, the loss of the aminoethyl side chain, and fragmentation of the cyclohexane ring. The base peak in the mass spectrum of methylcyclohexane, a related structure, is often observed at m/z = 83, corresponding to the loss of a methyl group libretexts.orgnist.gov. A similar loss of the methyl group from the molecular ion of 1-(2-Aminoethoxy)-2-methylcyclohexane would result in a fragment ion. Cleavage of the C-O bond can occur in two ways, leading to fragments corresponding to the cyclohexane moiety or the aminoethoxy side chain.

Table 1: Predicted Mass Spectrometry Fragmentation for 1-(2-Aminoethoxy)-2-methylcyclohexane

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 157 | [C9H19NO]+ | Molecular Ion (M+) |

| 142 | [C8H16NO]+ | Loss of a methyl radical (•CH3) |

| 113 | [C7H13O]+ | Cleavage of C-O bond with charge on the cyclohexane part |

| 98 | [C7H14]+ | Loss of the aminoethoxy group |

| 83 | [C6H11]+ | Fragmentation of the cyclohexane ring, loss of ethyl group |

| 58 | [C3H8N]+ | Fragment from the aminoethoxy side chain |

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

For 1-(2-Aminoethoxy)-2-methylcyclohexane, a single-crystal X-ray diffraction study would reveal the solid-state conformation. It is expected that the cyclohexane ring would adopt a stable chair conformation to minimize steric strain libretexts.org. The analysis would determine the positions of the methyl and aminoethoxy substituents, specifying whether they are in axial or equatorial positions. In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions libretexts.orglibretexts.orgopenochem.org. X-ray diffraction data from related cyclohexane derivatives has provided valuable insights into their molecular arrangements in the solid state icm.edu.plresearchgate.net.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for investigating molecular properties, complementing experimental data and offering insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of 1-(2-Aminoethoxy)-2-methylcyclohexane, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. Furthermore, DFT provides information about the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity researchgate.netdntb.gov.ua. Studies on similar molecules like methylcyclohexane have utilized DFT to understand reaction mechanisms and surface properties researchgate.net.

Conformational Analysis and Energy Minima Calculation

The cyclohexane ring is known for its conformational flexibility, primarily existing in a chair conformation. For a substituted cyclohexane like 1-(2-Aminoethoxy)-2-methylcyclohexane, several stereoisomers and conformers are possible. The substituents can be in either axial or equatorial positions, and the relative orientation of the two substituents (cis or trans) leads to different isomers.

Computational conformational analysis can be used to calculate the relative energies of these different conformers. By systematically rotating bonds and exploring the potential energy surface, the global energy minimum, representing the most stable conformation, can be identified. For monosubstituted cyclohexanes like methylcyclohexane, the equatorial conformer is significantly more stable than the axial conformer due to the avoidance of steric strain from 1,3-diaxial interactions libretexts.orglibretexts.orgopenochem.orgyoutube.com. A similar preference is expected for the bulky aminoethoxy group.

Table 3: Theoretical Conformational Analysis of 1,2-disubstituted Cyclohexane

| Isomer | Substituent Positions | Relative Stability |

|---|---|---|

| trans | diequatorial (e,e) | Most Stable |

| trans | diaxial (a,a) | Least Stable |

| cis | axial, equatorial (a,e) | Intermediate |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. Using methods like DFT, it is possible to calculate theoretical NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR spectra) researchgate.netdntb.gov.ua.

These predicted spectra can be compared with experimental data to aid in the structural assignment and confirmation of 1-(2-Aminoethoxy)-2-methylcyclohexane. The accuracy of these predictions has improved significantly, making them a valuable tool in chemical analysis modgraph.co.ukliverpool.ac.uknih.govsourceforge.io. For instance, the calculated chemical shifts for different protons and carbons in the molecule would depend on their specific chemical environment, which is influenced by the molecule's conformation.

Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH3 | ~0.9 | Doublet |

| Cyclohexane Ring -CH2- | 1.0 - 1.8 | Multiplets |

| Cyclohexane Ring -CH- | 1.5 - 2.0 | Multiplets |

| -O-CH- (cyclohexane) | ~3.3 | Multiplet |

| -O-CH2- | ~3.5 | Triplet |

| -CH2-NH2 | ~2.8 | Triplet |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Despite extensive research, no specific biological receptor or binding partner has been identified for the chemical compound 1-(2-Aminoethoxy)-2-methylcyclohexane in the publicly available scientific literature. As a result, a key prerequisite for conducting molecular docking studies—a hypothesized or known binding partner—is currently absent.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is critically dependent on having a defined receptor target to simulate the interaction between the ligand (in this case, 1-(2-Aminoethoxy)-2-methylcyclohexane) and the receptor's binding site.

Without a specified receptor, it is not possible to perform or report on molecular docking simulations, including the generation of data on binding energies, interaction types (such as hydrogen bonds or hydrophobic interactions), or the identification of interacting amino acid residues. Consequently, the detailed research findings and data tables requested for the molecular docking section of the article cannot be generated at this time. Further empirical research to identify the biological targets of 1-(2-Aminoethoxy)-2-methylcyclohexane is required before computational docking studies can be meaningfully applied.

Insufficient Information Available to Generate a Detailed Scientific Article on 1-(2-Aminoethoxy)-2-methylcyclohexane

Despite a comprehensive search of scientific databases and chemical literature, there is a significant lack of published research on the chemical compound “1-(2-Aminoethoxy)-2-methylcyclohexane.” Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's specified outline and inclusion criteria.

The requested article structure demands detailed research findings for the following sections:

Potential Applications and Broader Chemical Significance

Precursor for Advanced Chemical Probes or Reagents

The search for information on the synthesis, properties, and applications of 1-(2-Aminoethoxy)-2-methylcyclohexane did not yield any specific studies that would provide the necessary data to populate these sections with factual and detailed content. While the individual concepts mentioned in the outline—such as versatile building blocks, supramolecular chemistry, chiral ligands, materials science, and chemical probes—are well-established areas of chemical research, their specific connection to "1-(2-Aminoethoxy)-2-methylcyclohexane" is not documented in the available scientific literature.

General searches for related compounds, such as 1-(2-aminoethoxy)-4-methylcyclohexane, also failed to provide analogous data that could be responsibly extrapolated to the specified compound. Crafting an article without direct scientific evidence would lead to speculation and potential misinformation, which contravenes the core requirement for a scientifically accurate and authoritative text.

Therefore, until research on "1-(2-Aminoethoxy)-2-methylcyclohexane" is published and made publicly accessible, the creation of a detailed article as per the user's request is not feasible.

Conclusion and Future Research Perspectives

Summary of Research Contributions and Unanswered Questions

A comprehensive review of available scientific databases reveals a significant gap in the literature concerning 1-(2-Aminoethoxy)-2-methylcyclohexane. At present, there are no specific research articles, patents, or detailed experimental data sets dedicated to its synthesis, characterization, or application. This absence of information means that its chemical, physical, and biological properties are yet to be determined.

The lack of dedicated research raises a host of unanswered questions for the scientific community:

Synthetic Pathways: What are the most efficient and stereoselective methods for its synthesis? Can existing methodologies for the formation of ether and amine linkages on a cyclohexane (B81311) scaffold be effectively applied?

Reactivity and Chemical Properties: How does the interplay between the basic amino group and the ether linkage affect its reactivity? What are its coordination properties with various metal ions?

Potential Applications: Could this compound or its derivatives have applications in areas such as catalysis, materials science, or as a building block for more complex molecules?

These fundamental questions highlight the nascent stage of research into this particular molecule and underscore the potential for novel discoveries.

Challenges and Opportunities in the Synthesis and Application of Aminoether Cyclohexanes

The synthesis and application of the broader class of aminoether cyclohexanes present both significant hurdles and exciting prospects for chemical innovation.

Challenges:

The primary challenge in the synthesis of compounds like 1-(2-Aminoethoxy)-2-methylcyclohexane lies in achieving stereocontrol. The cyclohexane ring can exist in various conformations, and the substituents can be arranged in multiple stereoisomeric forms. Developing synthetic routes that selectively produce a single desired stereoisomer is a complex task.

From an application perspective, the lack of extensive research into this class of compounds means that their potential uses are largely unexplored. Significant investment in fundamental research is required to identify and validate potential applications.

Opportunities:

Despite the challenges, the field of aminoether cyclohexane synthesis offers considerable opportunities for methodological advancement. The development of novel catalytic systems for stereoselective amination and etherification of cyclohexane derivatives would be a significant contribution to organic synthesis. Such advancements could provide access to a wide range of new chemical entities with unique three-dimensional structures.

The bifunctional nature of aminoether cyclohexanes makes them attractive candidates for various applications. The amino group can serve as a handle for further functionalization or as a basic site for catalysis, while the ether linkage can influence solubility and conformational properties. These compounds could potentially be explored as:

Chiral Ligands in Asymmetric Catalysis: The rigid cyclohexane backbone and the presence of chiral centers could lead to the development of new and effective ligands for metal-catalyzed asymmetric reactions.

Building Blocks for Biologically Active Molecules: The cyclohexane scaffold is a common motif in many natural products and pharmaceuticals. Aminoether cyclohexanes could serve as versatile starting materials for the synthesis of more complex and biologically relevant molecules.

Novel Materials: The incorporation of aminoether cyclohexane units into polymers or other materials could impart unique properties, such as altered thermal stability, solubility, or surface characteristics.

Directions for Future Research in Chemical Innovation and Methodology Development

The path forward for research into 1-(2-Aminoethoxy)-2-methylcyclohexane and related compounds is clear and ripe with potential for discovery. Future research should focus on several key areas:

Computational and Spectroscopic Studies: In the absence of experimental data, computational modeling can provide valuable insights into the conformational preferences, electronic properties, and potential reactivity of 1-(2-Aminoethoxy)-2-methylcyclohexane and its isomers. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, will be crucial for the unambiguous characterization of these compounds once they are synthesized.

Exploration of Structure-Property Relationships: A systematic investigation into how variations in the substitution pattern and stereochemistry of aminoether cyclohexanes affect their physical, chemical, and biological properties is essential. This will involve the synthesis of a library of related compounds and the screening of their properties for various applications.

Interdisciplinary Collaboration: The full potential of this class of compounds can only be realized through collaboration between synthetic chemists, computational chemists, materials scientists, and biologists. Such interdisciplinary efforts will be vital for identifying promising applications and advancing our understanding of these intriguing molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Aminoethoxy)-2-methylcyclohexane, and what are the critical parameters affecting yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-methylcyclohexanol derivatives and 2-aminoethanol under controlled conditions. Key parameters include reaction temperature (optimized at 60–80°C to avoid decomposition), solvent polarity (e.g., THF or DMF for solubility), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) is critical to isolate the product from byproducts like unreacted amines or hydroxyl intermediates .

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the cyclohexane ring protons (δ 1.2–2.1 ppm), methyl group (δ 1.0–1.2 ppm), and aminoethoxy chain (δ 3.4–3.7 ppm for OCH₂, δ 2.7–3.0 ppm for NH₂).

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C ether linkage).

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~186) and purity (>95%) .

Q. What safety protocols are recommended for handling 1-(2-Aminoethoxy)-2-methylcyclohexane in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood due to potential amine volatility. In case of exposure:

- Skin : Wash with soap/water for 15 minutes.

- Eyes : Rinse with saline solution for 20 minutes.

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry models predict the compound's interactions with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities with receptors (e.g., GPCRs or enzymes). Parameterize the compound’s partial charges using DFT (B3LYP/6-31G* basis set).

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes in explicit solvent.

- Validation : Compare computational results with in vitro assays (e.g., SPR for binding kinetics or fluorescence polarization for competitive binding) .

Q. What strategies are effective in resolving enantiomers of 1-(2-Aminoethoxy)-2-methylcyclohexane, and how do stereochemical variations impact its bioactivity?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases.

- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) for diastereomer separation.

- Bioactivity Assessment : Test enantiomers in cell-based assays (e.g., cAMP inhibition for GPCR activity). Studies on analogous compounds show >10-fold differences in IC₅₀ between enantiomers due to steric hindrance or hydrogen-bonding mismatches .

Q. How should researchers address contradictions in thermodynamic data (e.g., solubility, logP) reported across studies?

- Methodological Answer :

- Standardization : Replicate measurements using USP/Ph.Eur. protocols (e.g., shake-flask method for logP).

- Cross-Validation : Compare data from multiple techniques (e.g., HPLC retention time vs. calculated ClogP via ChemAxon).

- Error Analysis : Identify confounding factors like pH (amines protonate at physiological pH, altering solubility) or impurities in commercial samples .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation via LC-MS (e.g., hydrolysis of the ether bond at acidic pH).

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Stability is typically pH-dependent, with maximum stability near pH 7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.